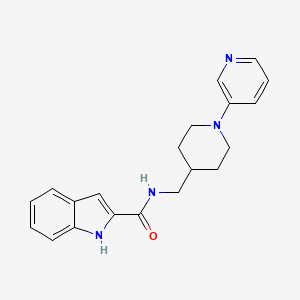
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyridine ring, a piperidine ring, and an indole ring. These structures are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains a pyridine ring, a piperidine ring, and an indole ring. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine is also a six-membered ring, but it contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Scientific Research Applications
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Nitrogen-containing heterocyclic compounds, including pyrroles, pyridines, piperidines, and indoles, serve as structural components in pharmaceuticals and agrochemicals owing to their significant biological activities. These compounds are used in a broad range of applications, from herbicides and insecticides to vitamins and pharmaceuticals. For instance, pyridine bases are produced in large quantities for use in various industries, including pharmaceuticals and adhesives. Pyrazines find applications in flavors, fragrances, and as pharmaceutical intermediates, notably in the synthesis of anti-tuberculosis drugs such as pyrazinamide. Moreover, polypyrrole, derived from pyrrole, has gained attention as an electroconductive polymer, highlighting the diverse applications of these heterocycles in both the pharmaceutical and materials science fields (Higasio & Shoji, 2001).
Anti-angiogenic and DNA Cleavage Activities
Specific derivatives of piperidine-carboxamide have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, showcasing their potential as anticancer agents. These novel piperidine analogues have shown significant efficiency in blocking the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays. The presence of electron-donating and withdrawing groups in these compounds influences their potency, hinting at their application in anticancer therapies by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
Another application is found in compounds acting as inhibitors for the glycine transporter 1 (GlyT1), indicating their potential use in treating central nervous system disorders. The identified compounds, including N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide analogs, have shown potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and the ability to increase the cerebrospinal fluid concentration of glycine in rats. These findings support their development as drug candidates for neurological conditions (Yamamoto et al., 2016).
Molecular Interactions and Drug Design
The molecular interactions of related compounds with biological targets, such as cannabinoid receptors, have been studied to understand their mechanism of action and to aid in the design of new therapeutic agents. These studies provide insights into how modifications in the molecular structure can influence biological activity and receptor affinity, guiding the development of more effective drugs with specific therapeutic applications (Shim et al., 2002).
properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(19-12-16-4-1-2-6-18(16)23-19)22-13-15-7-10-24(11-8-15)17-5-3-9-21-14-17/h1-6,9,12,14-15,23H,7-8,10-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVCEIPDRVKBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

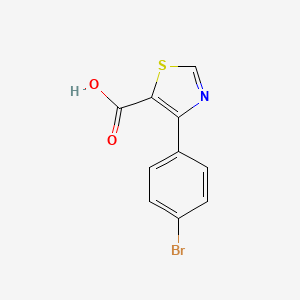
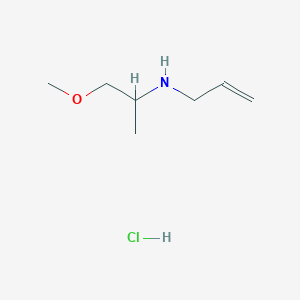

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)
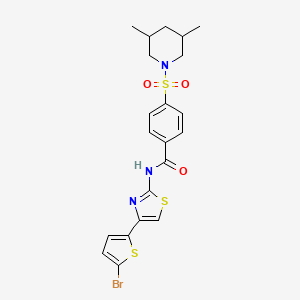
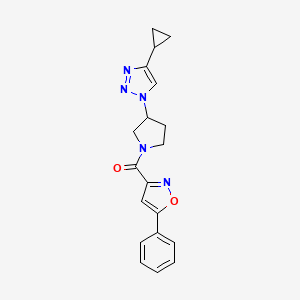


![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)
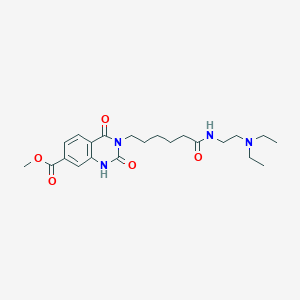
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2450985.png)